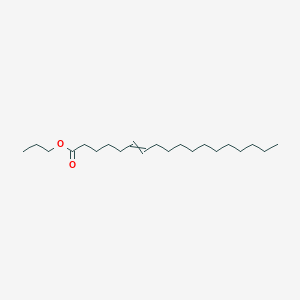
4-Phosphonobutane-1,2,3-tricarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phosphonobutane-1,2,3-tricarboxylic acid is an organophosphorus compound with the molecular formula C7H11O9P. It is known for its unique structure, which combines both phosphonic acid and carboxylic acid groups. This compound is widely used in various industrial applications due to its excellent scale and corrosion inhibition properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phosphonobutane-1,2,3-tricarboxylic acid typically involves the reaction of dialkyl phosphite with maleate ester under the influence of a catalyst to form an intermediate. This intermediate is then reacted with acrylate, followed by hydrolysis in an acidic medium to yield the final product .
Industrial Production Methods: In industrial settings, the production process involves the reaction of tetramethyl phosphonosuccinate with methyl acrylate or acrylonitrile in the presence of sodium methanolate as a catalyst. The resulting product is then hydrolyzed with dilute hydrochloric acid .
化学反応の分析
Types of Reactions: 4-Phosphonobutane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce various phosphonate compounds .
科学的研究の応用
4-Phosphonobutane-1,2,3-tricarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent and a scale inhibitor in water treatment processes.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and metal ion chelation.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is widely used in the paper, textile, and cement industries as a dispersant and stabilizer.
作用機序
The mechanism of action of 4-Phosphonobutane-1,2,3-tricarboxylic acid involves its ability to chelate metal ions and inhibit scale formation. The compound’s phosphonic acid and carboxylic acid groups interact with metal ions, preventing them from precipitating and forming scale. This chelation process is crucial in various industrial applications, including water treatment and cooling systems .
類似化合物との比較
Citric Acid: 2-hydroxypropane-1,2,3-tricarboxylic acid
Isocitric Acid: 1-hydroxypropane-1,2,3-tricarboxylic acid
Aconitic Acid: prop-1-ene-1,2,3-tricarboxylic acid
Trimesic Acid: benzene-1,3,5-tricarboxylic acid
Comparison: 4-Phosphonobutane-1,2,3-tricarboxylic acid is unique due to its combination of phosphonic acid and carboxylic acid groups, which provide it with superior chelating and scale inhibition properties compared to other tricarboxylic acids. Its ability to form stable complexes with various metal ions makes it highly effective in industrial applications .
特性
CAS番号 |
51395-43-8 |
|---|---|
分子式 |
C7H11O9P |
分子量 |
270.13 g/mol |
IUPAC名 |
4-phosphonobutane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C7H11O9P/c8-5(9)1-3(6(10)11)4(7(12)13)2-17(14,15)16/h3-4H,1-2H2,(H,8,9)(H,10,11)(H,12,13)(H2,14,15,16) |
InChIキー |
MYWGVBFSIIZBHJ-UHFFFAOYSA-N |
正規SMILES |
C(C(C(CP(=O)(O)O)C(=O)O)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro-](/img/structure/B14669990.png)
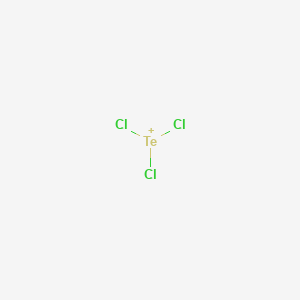
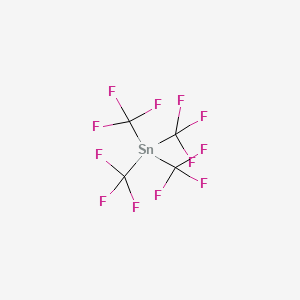
![1-Butyl-2-[4-(diethylamino)phenyl]quinolin-1-ium iodide](/img/structure/B14670011.png)
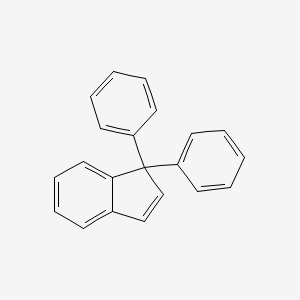

![4,4'-([1,1'-Biphenyl]-4,4'-diyldisulfonyl)diphenol](/img/structure/B14670031.png)
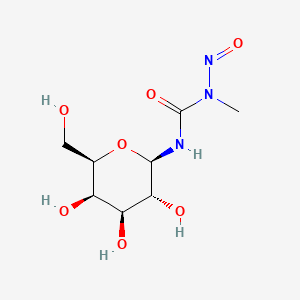

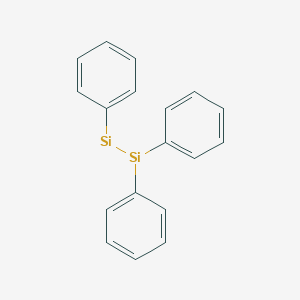
![sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate](/img/structure/B14670056.png)
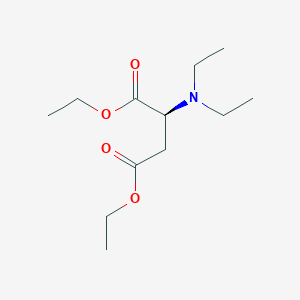
![[10,13-dimethyl-17-(2-oxooxolan-3-yl)-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14670072.png)
